Methyl 2-(2,3-dihydroxyphenyl)acetate
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Overview
Description
Methyl 2-(2,3-dihydroxyphenyl)acetate is an organic compound belonging to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dihydroxyphenyl)acetate can be synthesized through the esterification of 2-(2,3-dihydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 2-(2,3-dihydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dihydroxyphenyl)acetate
- Methyl 2-(2,5-dihydroxyphenyl)acetate
- 2-(3,4-Dihydroxyphenyl)acetic acid
Uniqueness
Methyl 2-(2,3-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,10,12H,5H2,1H3 |
InChI Key |
ZYDXGEDHRLXIPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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